
2-Butyl-4-(difluoromethyl)pyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyl-4-(difluoromethyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative with potential applications in various fields of scientific research. This compound is characterized by the presence of a butyl group at the 2-position, a difluoromethyl group at the 4-position, and a carboxylic acid group at the 5-position of the pyrimidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-4-(difluoromethyl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of appropriate pyrimidine precursors with butyl and difluoromethyl reagents under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while maintaining cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Butyl-4-(difluoromethyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the pyrimidine ring.
Aplicaciones Científicas De Investigación
2-Butyl-4-(difluoromethyl)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Butyl-4-(difluoromethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Butyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
- 2-Butyl-4-(chloromethyl)pyrimidine-5-carboxylic acid
- 2-Butyl-4-(methyl)pyrimidine-5-carboxylic acid
Uniqueness
2-Butyl-4-(difluoromethyl)pyrimidine-5-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C10H12F2N2O2 |
|---|---|
Peso molecular |
230.21 g/mol |
Nombre IUPAC |
2-butyl-4-(difluoromethyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H12F2N2O2/c1-2-3-4-7-13-5-6(10(15)16)8(14-7)9(11)12/h5,9H,2-4H2,1H3,(H,15,16) |
Clave InChI |
BWFSAXQBAFXHEN-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=NC=C(C(=N1)C(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


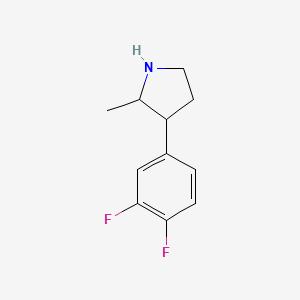
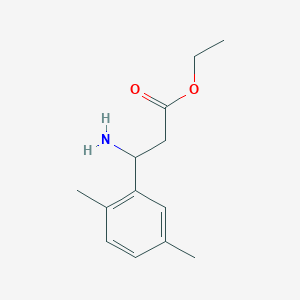

![1-[(2-Bromo-3-chlorophenyl)methyl]piperazine](/img/structure/B15316464.png)
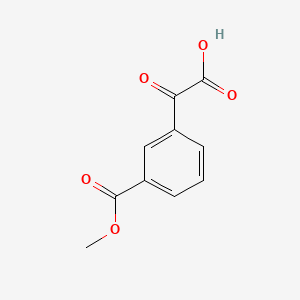
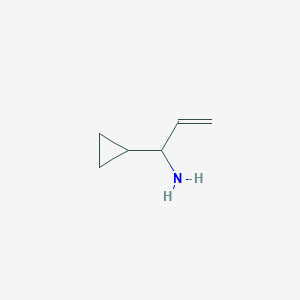
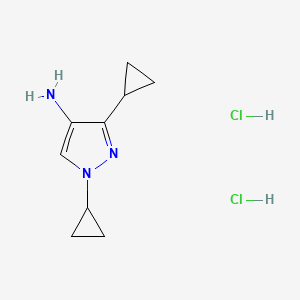
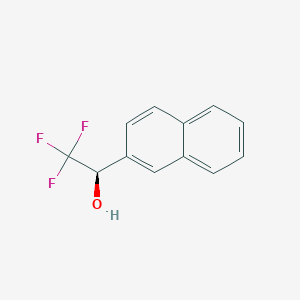
![rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-[(1r,3S)-3-hydroxycyclobutyl]pyrrolidine-3-carboxylicacid](/img/structure/B15316500.png)
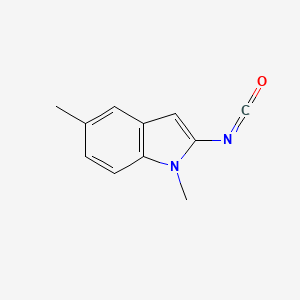

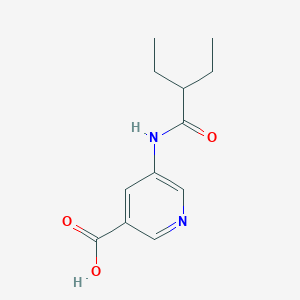
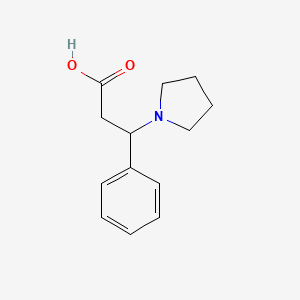
![8-Fluoroimidazo[1,2-a]pyridin-6-amine](/img/structure/B15316528.png)
